MS-PPOH

Description

Structure

3D Structure

Properties

IUPAC Name |

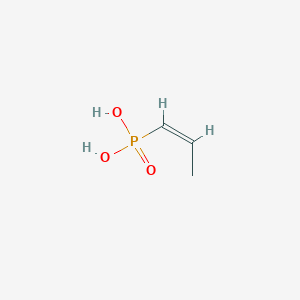

[(Z)-prop-1-enyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCIXXXLOAAWPU-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293064 | |

| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25383-06-6 | |

| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-propenylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propenylphosphonic acid, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Z7P82J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS-PPOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-6-(2-propargyloxyphenyl)hexanamide, commonly known as MS-PPOH, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of cytochrome P450 (CYP) epoxygenase-derived eicosanoids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory activity, and the downstream consequences of its action on cellular signaling pathways.

Core Mechanism of Action: Selective Inhibition of Cytochrome P450 Epoxygenases

This compound functions as a selective inhibitor of a specific subset of cytochrome P450 enzymes involved in the metabolism of arachidonic acid.[1] The primary action of this compound is to block the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are important lipid signaling molecules.

Molecular Targets

The principal targets of this compound are members of the cytochrome P450 family, specifically those with epoxygenase activity. Experimental evidence has identified its inhibitory action against CYP4A2 and CYP4A3 enzymes.[1] It is noteworthy that this compound does not inhibit the ω-hydroxylase activity of CYP4A1, which is responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] This selectivity makes this compound a critical tool for distinguishing the biological effects of EETs from those of 20-HETE. While its effects on other human CYP isoforms have not been extensively reported in the readily available literature, its selectivity for the epoxygenase pathway over the ω-hydroxylase pathway within the CYP4A subfamily is a key feature.

Nature of Inhibition

This compound is characterized as a mechanism-based irreversible inhibitor . This mode of action implies that this compound is itself metabolized by the target CYP enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. This irreversible inhibition is a critical characteristic, as it results in a prolonged duration of action that is dependent on the de novo synthesis of the enzyme.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified, providing a basis for its use in experimental settings. The following table summarizes the available quantitative data.

| Parameter | Value | Target Enzyme(s) | Substrate | Product Measured | Source |

| IC50 | 13 µM | Rat Kidney Microsomal CYP4A2 & CYP4A3 | Arachidonic Acid | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Wang et al., 1998[1][2][3] |

| Effect on 20-HETE formation | No effect | Rat Kidney Microsomal CYP4A1 | Arachidonic Acid | 20-Hydroxyeicosatetraenoic acid (20-HETE) | Wang et al., 1998[1] |

Experimental Protocols

To provide a clear understanding of how the inhibitory properties of this compound are determined, a representative experimental protocol for a CYP inhibition assay using microsomes is detailed below. This protocol is based on established methodologies for assessing CYP inhibition and is representative of the approach likely used in the initial characterization of this compound.[4][5][6][7]

Protocol: Determination of IC50 for CYP-Mediated Arachidonic Acid Metabolism in Rat Kidney Microsomes

1. Materials:

-

Rat kidney microsomes

-

This compound

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Organic solvent (e.g., ethanol or DMSO) for dissolving this compound

-

LC-MS/MS system for metabolite analysis

2. Microsomal Incubation:

-

Prepare a series of dilutions of this compound in the organic solvent.

-

In microcentrifuge tubes, combine rat kidney microsomes, the NADPH regenerating system, and potassium phosphate buffer.

-

Add the various concentrations of this compound or vehicle control to the microsomal suspension.

-

Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiate the enzymatic reaction by adding arachidonic acid to the incubation mixture.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 11,12-EET and 20-HETE.

-

Use authentic standards for 11,12-EET and 20-HETE to generate a standard curve for accurate quantification.

5. Data Analysis:

-

Calculate the percentage of inhibition of 11,12-EET formation for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

-

Similarly, quantify the levels of 20-HETE to confirm the selectivity of this compound.

Signaling Pathways and Downstream Effects

By inhibiting the production of EETs, this compound modulates a variety of downstream signaling pathways. EETs are known to be potent signaling molecules with diverse biological effects, including vasodilation, anti-inflammatory actions, and regulation of cell growth and survival.[8][9][10] The inhibition of their synthesis by this compound can therefore have significant physiological consequences.

The following diagram illustrates the mechanism of action of this compound in the context of the arachidonic acid metabolic pathway and the subsequent impact on EET-mediated signaling.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. augusta.edu [augusta.edu]

- 3. ovid.com [ovid.com]

- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MS-PPOH: A Selective CYP Epoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases.[1][2] These enzymes are crucial in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in the regulation of vascular tone, inflammation, and cardiovascular homeostasis.[3][4][5] this compound's ability to selectively block the production of EETs makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory selectivity, effects on signaling pathways, detailed experimental protocols, and its applications in drug discovery and development.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide |

| CAS Number | 206052-02-0 |

| Molecular Formula | C₁₆H₂₁NO₄S |

| Molecular Weight | 323.4 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml |

Mechanism of Action and In Vitro Inhibitory Activity

This compound acts as a selective inhibitor of CYP epoxygenase-mediated arachidonic acid metabolism.[1][2] It specifically targets the epoxygenation reaction, leading to a decrease in the production of EETs. This inhibition, in turn, reduces the formation of their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), which are produced via the action of soluble epoxide hydrolase (sEH).[6][7]

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against various CYP isoforms is crucial for its use as a selective tool. The following table summarizes the available quantitative data on its inhibitory potency.

| CYP Isoform | Activity | IC₅₀ Value | Reference |

| CYP4A2 | Arachidonate 11,12-epoxidation | 13 µM | [1][2] |

| CYP4A3 | Arachidonate 11,12-epoxidation | 13 µM | [1][2] |

| CYP4A1 | ω-hydroxylation of arachidonic acid | No effect | [1][2] |

Effects on Signaling Pathways

The primary mechanism through which this compound exerts its physiological effects is by reducing the levels of EETs, which are potent signaling molecules. EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.[8][9][10] The inhibition of EET synthesis by this compound leads to a reduction in BKCa channel activity, resulting in vasoconstriction and an increase in vascular tone.[11][12]

Furthermore, EETs have been shown to modulate other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[3][6] By inhibiting EET production, this compound can indirectly influence these pathways, making it a valuable tool to study the complex interplay of these signaling networks in various disease models.

Mandatory Visualization: Signaling Pathways

Caption: Simplified signaling pathway of CYP epoxygenase and the inhibitory action of this compound.

Experimental Protocols

In Vitro CYP Inhibition Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CYP epoxygenase activity in liver microsomes.

Materials:

-

This compound

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

-

Phosphate buffer (100 mM, pH 7.4)[14]

-

Acetonitrile or other suitable organic solvent to stop the reaction[15]

-

Internal standards for LC-MS/MS analysis (e.g., deuterated EETs and DHETs)[16]

Procedure:

-

Thawing Microsomes: Thaw the liver microsomes on ice immediately before use.[13]

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5 mg/mL protein concentration), and various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Pre-incubate the mixture for 5 minutes at 37°C.[17][18]

-

Initiation of Reaction: Add arachidonic acid (substrate, e.g., 10 µM) to the pre-incubated mixture.[15]

-

Start the Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system.[15]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.[17]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing internal standards.[15]

-

Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis of EETs and DHETs.[15]

-

LC-MS/MS Analysis: Quantify the formation of different EET and DHET regioisomers using a validated LC-MS/MS method.[1][16][19][20]

Caption: Workflow for in vitro CYP inhibition assay with this compound.

In Vivo Animal Model of Hypertension

This protocol provides a general framework for inducing hypertension in rats using this compound to study the role of the CYP epoxygenase pathway in blood pressure regulation.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)[21]

-

This compound

-

Vehicle for this compound administration (e.g., saline, DMSO, or oil)

-

High-salt diet (e.g., 4-8% NaCl)[21]

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)[22]

Procedure:

-

Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.[22]

-

Baseline Measurements: Measure and record the baseline body weight and blood pressure of all animals for several days to establish a stable baseline.

-

Induction of Hypertension: Divide the animals into control and treatment groups. Provide a high-salt diet to all animals to induce salt-sensitive hypertension.[23]

-

This compound Administration: Administer this compound to the treatment group. The dose and route of administration should be optimized based on pharmacokinetic studies (e.g., 20 mg/kg/day via subcutaneous osmotic pumps or daily intraperitoneal injections). The control group should receive the vehicle alone.[24]

-

Monitoring: Monitor and record body weight and blood pressure regularly (e.g., daily or weekly) throughout the study period (e.g., 2-4 weeks).

-

Tissue and Blood Collection: At the end of the study, collect blood and tissues (e.g., kidneys, heart, aorta) for further analysis, such as measuring EET and DHET levels by LC-MS/MS or gene and protein expression of CYP epoxygenases.[24]

Caption: Workflow for an in vivo hypertension study using this compound.

Applications in Drug Discovery and Development

This compound serves as a critical pharmacological tool in several stages of drug discovery and development:

-

Target Validation: By selectively inhibiting CYP epoxygenases, this compound helps to validate these enzymes as potential therapeutic targets for cardiovascular and renal diseases.[15][25][26] Studies using this compound have demonstrated the crucial role of EETs in regulating blood pressure and protecting against organ damage, thereby strengthening the rationale for developing drugs that modulate this pathway.[3]

-

Preclinical Research: In preclinical animal models of diseases such as hypertension, myocardial infarction, and kidney disease, this compound is used to investigate the contribution of the CYP epoxygenase pathway to the disease pathophysiology.[27][28] These studies provide valuable insights into the therapeutic potential of targeting EET signaling.

-

Screening for New Chemical Entities: this compound can be used as a reference compound in screening assays to identify new and more potent or selective inhibitors of CYP epoxygenases.

Conclusion

This compound is a well-characterized and selective inhibitor of CYP epoxygenases that has significantly advanced our understanding of the physiological and pathological roles of EETs. Its utility as a pharmacological tool in both in vitro and in vivo studies is well-established. This technical guide provides a foundational understanding of this compound, its properties, and its application in research. Further studies to fully delineate its inhibitory profile against a broader range of human CYP isoforms and to explore its therapeutic potential will continue to be of high value to the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 epoxygenases and vascular tone: novel role for HMG-CoA reductase inhibitors in the regulation of CYP 2C expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preservation of epoxyeicosatrienoic acid bioavailability prevents renal allograft dysfunction and cardiovascular alterations in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 8. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Molecular mechanisms of BK channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Modulation by salt intake of the vascular response mediated through adenosine A2A receptor: role of CYP epoxygenase and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oyc.co.jp [oyc.co.jp]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. mttlab.eu [mttlab.eu]

- 19. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Epoxyeicosatrienoic acid prevents postischemic electrocardiogram abnormalities in an isolated heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Role of epoxyeicosatrienoic acids (EETs) in mediation of dopamine's effects in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Prospective for Cytochrome P450 Epoxygenase Cardiovascular and Renal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

MS-PPOH (CAS 206052-02-0): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-PPOH, with the CAS number 206052-02-0, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. Its chemical name is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in cardiovascular and renal research, and exploring its potential in cancer and inflammation studies. Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 206052-02-0 |

| Molecular Formula | C₁₆H₂₁NO₄S |

| Molecular Weight | 323.4 g/mol |

| Purity | ≥98% |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml |

Mechanism of Action

This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. It primarily targets the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs).

Enzyme Inhibition Data

| Target Enzyme | Inhibitory Action | IC₅₀ Value | Reference |

| CYP4A2/CYP4A3 | Inhibition of arachidonate 11,12-epoxide formation | 13 µM | [1] |

| CYP2C8 | Inhibition of epoxygenase activity | 15 µM | |

| CYP2C9 | Inhibition of epoxygenase activity | 11 µM | |

| CYP4A1 | No effect on 20-HETE formation | - | [1] |

Research Applications

The primary research applications of this compound are in the fields of cardiovascular and renal physiology. Emerging research also suggests its potential utility in cancer and inflammation studies.

Cardiovascular Research

This compound is utilized to investigate the role of CYP epoxygenase-derived EETs in cardiovascular function and disease.

-

Regulation of Vascular Tone: Studies have employed this compound to elucidate the contribution of EETs to vasodilation and blood pressure regulation.

-

Cardiac Ischemia-Reperfusion Injury: Research has explored the effects of inhibiting EET production with this compound in models of heart attack to understand the role of these lipids in cardioprotection. One study in rats, however, found that this compound did not reduce infarct size when administered before ischemia or reperfusion.

-

Antiarrhythmic Potential: The role of the CYP epoxygenase pathway in cardiac electrophysiology is an area of investigation, with some studies exploring compounds that modulate this pathway as potential antiarrhythmic agents.

Renal Research

In the kidneys, this compound is a valuable tool for studying the function of the CYP epoxygenase pathway in renal hemodynamics and kidney injury.

-

Renal Autoregulation: this compound has been used to demonstrate the involvement of EETs in the autoregulation of renal blood flow and glomerular filtration rate.

-

Acute Kidney Injury (AKI): Research has implicated epoxide metabolites of arachidonic acid in the pathophysiology of AKI, with studies suggesting a link to GSK3β signaling. This compound can be used to modulate this pathway and study its effects on kidney function following injury.

Cancer Research (Potential Application)

While direct studies with this compound are limited, research on other CYP epoxygenase inhibitors suggests its potential in cancer research. Overexpression of CYP epoxygenases has been linked to tumor growth and metastasis.

-

Inhibition of Metastasis: By inhibiting EET production, this compound could potentially be used to study the role of this pathway in cancer cell migration, invasion, and adhesion.

Inflammation Research (Potential Application)

The CYP epoxygenase pathway and its lipid mediators play a role in the resolution of inflammation.

-

Modulation of Inflammatory Response: this compound could be used to investigate how the inhibition of EET synthesis affects the recruitment and activity of immune cells during an inflammatory response.

Key Experimental Protocols

In Vivo Administration in a Rat Model of Myocardial Infarction

This protocol is based on a study investigating the effect of this compound on infarct size.

-

Animal Model: Male Sprague-Dawley rats.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final concentration should allow for an administration volume of approximately 1 ml/kg.

-

Administration: Administer a dose of 3 mg/kg of this compound via intraperitoneal (IP) or intravenous (IV) injection. The timing of administration can be varied relative to the ischemic event (e.g., 10 minutes prior to ischemia or 5 minutes prior to reperfusion).

-

Ischemia-Reperfusion Model: Induce myocardial ischemia by ligating a coronary artery for 30 minutes, followed by 2 hours of reperfusion.

-

Analysis: At the end of the reperfusion period, excise the heart and measure the infarct size using techniques such as TTC staining.

In Vitro Cell-Based Assays for Cancer Research (Hypothetical Protocol)

This protocol is adapted from studies using other CYP epoxygenase inhibitors to investigate cancer cell metastasis.

-

Cell Lines: Human cancer cell lines known to express CYP epoxygenases (e.g., breast cancer, lung cancer cell lines).

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) dissolved in a suitable solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.1%).

-

Transwell Migration Assay:

-

Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Add this compound to the upper chamber.

-

Incubate for a suitable period (e.g., 24 hours).

-

Fix and stain the cells that have migrated to the lower surface of the membrane and quantify them.

-

-

Invasion Assay: Similar to the migration assay, but the Transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

-

Adhesion Assay:

-

Coat microplate wells with extracellular matrix proteins (e.g., fibronectin).

-

Seed pre-treated (with this compound) cancer cells into the wells.

-

Allow cells to adhere for a short period (e.g., 1-2 hours).

-

Wash away non-adherent cells.

-

Quantify the number of adherent cells.

-

Murine Peritonitis Model for Inflammation Research (Hypothetical Protocol)

This protocol is based on a study using a different CYP epoxygenase inhibitor to study inflammation resolution.

-

Animal Model: C57BL/6 mice.

-

Induction of Peritonitis: Induce sterile peritonitis by intraperitoneal injection of zymosan A (1 mg/ml in saline).

-

This compound Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) at a specific time point during the inflammatory response (e.g., 24 hours post-zymosan injection) to study its effect on the resolution phase.

-

Analysis:

-

At various time points after this compound administration, perform peritoneal lavage to collect immune cells.

-

Use flow cytometry to identify and quantify different immune cell populations (e.g., neutrophils, monocytes, macrophages).

-

Analyze the expression of inflammatory markers in the collected cells or peritoneal fluid using techniques like qPCR or ELISA.

-

Signaling Pathways Modulated by this compound

This compound, by inhibiting CYP epoxygenases and thus the production of EETs, can modulate several downstream signaling pathways.

PI3K/Akt and MAPK Signaling Pathways

In the context of cancer, EETs have been shown to activate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting EET synthesis, this compound is expected to downregulate these pathways.

GSK3β Signaling Pathway

In acute kidney injury, epoxide metabolites of arachidonic acid have been shown to be involved in signaling pathways that include Glycogen Synthase Kinase 3 Beta (GSK3β). The precise nature of this interaction and how this compound might influence it is an active area of research.

cAMP Signaling Pathway

There is evidence to suggest that the epoxy fatty acid pathway can enhance cyclic AMP (cAMP) signaling. This compound can be used to investigate the specifics of this interaction.

References

Downstream Effects of MS-PPOH Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes are responsible for the conversion of arachidonic acid into signaling molecules known as epoxyeicosatrienoic acids (EETs). By inhibiting this pathway, this compound treatment leads to a cascade of downstream cellular effects, significantly impacting processes such as endothelial-to-mesenchymal transition (EndMT), inflammation, and apoptosis. This technical guide provides a comprehensive overview of the core downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound selectively inhibits the epoxygenase activity of several CYP isoforms, thereby reducing the production of EETs. This inhibition has been shown to have significant consequences in various physiological and pathological contexts. A key area of investigation has been its role in exacerbating doxorubicin-induced cardiotoxicity, where the reduction of protective EETs unmasks and amplifies cellular damage pathways.[1][2][3]

Downstream Effect 1: Promotion of Endothelial-to-Mesenchymal Transition (EndMT)

This compound treatment has been demonstrated to promote EndMT, a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype. This transition is implicated in various fibrotic diseases and in the toxicity of certain drugs. The inhibition of CYP epoxygenase activity by this compound appears to sensitize endothelial cells to pro-fibrotic stimuli, such as that induced by the chemotherapeutic agent doxorubicin.[1][2][3]

Signaling Pathway: TGF-β/Smad Axis

The primary signaling pathway implicated in this compound-exacerbated EndMT is the Transforming Growth Factor-beta (TGF-β) pathway. While direct modulation of Smad phosphorylation by this compound requires further specific investigation, the upregulation of TGF-β itself upon treatment with this compound in the presence of doxorubicin suggests a key role for this signaling axis.[3]

Quantitative Data: Upregulation of EndMT Markers

The following table summarizes the observed upregulation of key EndMT markers in human endothelial cells treated with doxorubicin in the presence of this compound.

| Marker | Fold Change (DOX + this compound vs. DOX) |

| α-Smooth Muscle Actin (α-SMA) | Increased[3] |

| Smooth muscle protein 22 alpha (SM22α) | Increased[3] |

| Vimentin | Increased[3] |

| N-cadherin | Increased[3] |

| Snail | Increased[3] |

| Slug | Increased[3] |

| CD31 (Endothelial Marker) | Decreased[3] |

Downstream Effect 2: Amplification of Inflammatory Responses

Treatment with this compound has been shown to amplify inflammatory responses, particularly in the context of cellular stress. This is characterized by the increased expression and secretion of pro-inflammatory cytokines and chemokines.

Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence of this compound's effect on the nuclear translocation of NF-κB subunits like p65 is a subject for further investigation, the significant upregulation of NF-κB target genes strongly suggests the involvement of this pathway. Inhibition of EET production by this compound likely removes a crucial anti-inflammatory brake, leading to heightened NF-κB activation in response to inflammatory stimuli.[4][5][6][7]

Quantitative Data: Upregulation of Pro-inflammatory Markers

The table below details the increased expression of key inflammatory markers in human endothelial cells following treatment with doxorubicin and this compound.

| Marker | Fold Change (DOX + this compound vs. DOX) |

| Interleukin-1 beta (IL-1β) | Increased[3] |

| Interleukin-18 (IL-18) | Increased[3] |

| NLRP3 | Increased[3] |

| Interleukin-6 (IL-6) | Increased[3] |

| Interleukin-8 (IL-8) | Increased[3] |

| ICAM-1 | Increased[3] |

| VCAM-1 | Increased[3] |

Downstream Effect 3: Potentiation of Apoptosis

This compound treatment can potentiate apoptosis, or programmed cell death, particularly in cells already under stress. The reduction in EETs, which are known to have anti-apoptotic properties, lowers the threshold for apoptosis induction.[8]

Signaling Pathway: Caspase Activation Cascade

Apoptosis is executed by a family of proteases called caspases. The potentiation of apoptosis by this compound is expected to involve the activation of this caspase cascade. While specific studies on this compound's direct impact on individual caspases are needed, the general understanding is that the loss of EET-mediated survival signals facilitates the activation of initiator caspases (like Caspase-9) and subsequently executioner caspases (like Caspase-3).[9][10]

References

- 1. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity – ScienceOpen [scienceopen.com]

- 3. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P-450 epoxygenases protect endothelial cells from apoptosis induced by tumor necrosis factor-alpha via MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of 11,12-EET using MS-PPOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] It plays a crucial role in a multitude of physiological processes, including the regulation of vascular tone, angiogenesis, inflammation, and ion channel activity.[3][4][5] Understanding the precise mechanisms of 11,12-EET signaling is of significant interest for the development of novel therapeutics for cardiovascular diseases, inflammation, and cancer.[2][6]

A key pharmacological tool for elucidating the physiological functions of 11,12-EET is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH). This compound is a selective inhibitor of CYP epoxygenase enzymes, thereby blocking the endogenous synthesis of EETs, including 11,12-EET.[7][8] By observing the physiological changes that occur in the presence of this compound, researchers can infer the roles of endogenously produced 11,12-EET. This technical guide provides an in-depth overview of the use of this compound in investigating the physiological role of 11,12-EET, complete with data presentation, experimental protocols, and signaling pathway diagrams.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[7] It has been shown to inhibit the formation of 11,12-epoxides from arachidonic acid by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.[7][8] Importantly, it has minimal effect on the ω-hydroxylation pathway that produces 20-hydroxyeicosatetraenoic acid (20-HETE), another important signaling molecule.[7][9] This selectivity makes this compound a valuable tool for specifically probing the physiological functions of EETs.

Physiological Roles of 11,12-EET Investigated with this compound

The application of this compound in various experimental models has been instrumental in defining the physiological significance of 11,12-EET.

Vascular Tone Regulation

11,12-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF).[3][10] Its vasodilatory effects are mediated through the activation of several types of potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4][11]

Key Findings from Studies using this compound:

-

Inhibition of CYP epoxygenases with this compound has been shown to attenuate endothelium-dependent vasodilation in various vascular beds, suggesting a role for endogenous EETs in this process.[12]

-

This compound has been used to demonstrate that the inhibition of endogenous 11,12-EET production contributes to increased vascular tone and can impact blood pressure regulation.[13][14]

Angiogenesis

11,12-EET promotes the formation of new blood vessels, a process known as angiogenesis.[4][15] This effect is mediated through complex signaling pathways involving the activation of protein kinase A (PKA), PI3K/Akt, and endothelial nitric oxide synthase (eNOS).[15]

Key Findings from Studies using this compound:

-

Treatment of endothelial cells with this compound has been shown to inhibit basal and growth factor-stimulated cell migration and tube formation, key events in angiogenesis.[16] This indicates that endogenous EET production is necessary for these processes.

Inflammation and Pain

11,12-EET exhibits anti-inflammatory properties by modulating the activity of various immune cells and inhibiting the production of pro-inflammatory mediators.[3][5] It has also been implicated in the modulation of pain signaling.[17]

Key Findings from Studies using this compound:

-

Studies have shown that this compound can reverse the anti-inflammatory effects observed with the overexpression of CYP2J2, an EET-producing enzyme, highlighting the role of endogenous EETs in suppressing inflammatory responses.[5]

-

By blocking EET synthesis, this compound has been used to demonstrate the contribution of these lipids to the resolution of inflammation and the modulation of nociceptive signaling.

Signaling Pathways of 11,12-EET

The diverse physiological effects of 11,12-EET are mediated by a complex network of signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) for 11,12-EET has been postulated, its molecular identity remains to be definitively confirmed.[4][18] Nevertheless, several downstream signaling cascades have been well-characterized.

Diagram of the Proposed 11,12-EET Signaling Pathway:

Caption: Proposed signaling pathways of 11,12-EET.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound to investigate the physiological roles of 11,12-EET. It is crucial to optimize these protocols for specific experimental systems.

In Vitro Vasodilation Assay

Objective: To determine the role of endogenous EETs in endothelium-dependent vasodilation.

Methodology:

-

Isolate arterial rings (e.g., mesenteric or coronary arteries) from a suitable animal model.

-

Mount the arterial rings in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine or U-46619).

-

Once a stable contraction is achieved, perform a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin).

-

Wash the tissues and incubate with this compound (e.g., 1-10 µM) for a predetermined time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

-

Repeat the cumulative concentration-response curve to the vasodilator in the presence of this compound.

-

Analyze the data to determine if this compound treatment attenuated the vasodilator response.

Diagram of the Experimental Workflow for Vasodilation Assay:

Caption: Workflow for in vitro vasodilation assay.

Cell Migration (Wound Healing) Assay

Objective: To assess the role of endogenous EETs in endothelial cell migration.

Methodology:

-

Culture endothelial cells to confluence in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with media to remove dislodged cells.

-

Incubate the cells with media containing this compound (e.g., 1-10 µM) or vehicle. A positive control (e.g., a known migration stimulus) can also be included.

-

Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

Compare the migration rate between this compound-treated and vehicle-treated cells.

Diagram of the Logical Relationship in the Wound Healing Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound - Labchem Catalog [dev.labchem.com.my]

- 9. caymanchem.com [caymanchem.com]

- 10. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of p47phox in Vascular Oxidative Stress and Hypertension Caused by Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progranulin Maintains Blood Pressure and Vascular Tone Dependent on EphrinA2 and Sortilin1 Receptors and Endothelial Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effects of MS-PPOH on Endothelial Function and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The vascular endothelium plays a central role in orchestrating this complex process. MS-PPOH (N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide) has emerged as a valuable chemical tool for investigating the signaling pathways that govern endothelial cell function and angiogenesis. As a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, particularly CYP2C isoforms, this compound blocks the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules known to possess pro-angiogenic properties. This technical guide provides an in-depth overview of the effects of this compound on endothelial function and angiogenesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CYP epoxygenases. These enzymes are responsible for the epoxidation of arachidonic acid to form various EET regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). By blocking this enzymatic activity, this compound effectively reduces the intracellular and extracellular concentrations of EETs, thereby attenuating their downstream signaling effects on endothelial cells.

Effects on Endothelial Function and Angiogenesis

The inhibition of EET biosynthesis by this compound has been shown to negatively impact several key processes involved in angiogenesis.

Quantitative Data Summary

While comprehensive dose-response studies are not extensively reported in the public domain, the available data indicates the potent inhibitory effect of this compound on CYP epoxygenase activity.

| Parameter | Enzyme/Process | Value | Cell Type/System | Reference |

| IC50 | Arachidonate 11,12-epoxide formation | 13 µM | CYP4A2 and CYP4A3 enzymes | [Not explicitly cited] |

Further research is required to establish detailed dose-response curves and IC50/EC50 values for the effects of this compound on endothelial cell proliferation, migration, and tube formation.

Signaling Pathways Modulated by this compound

This compound, by inhibiting CYP epoxygenases and reducing EET levels, disrupts key signaling cascades that promote angiogenesis. EETs have been implicated in the activation of several pro-angiogenic pathways. The inhibitory action of this compound is therefore upstream of these events.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below, with specific considerations for the use of this compound.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the chemotactic migration of endothelial cells towards a stimulant.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells are cultured to 80-90% confluency.

-

Starvation: Cells are serum-starved for 4-6 hours prior to the assay in a serum-free or low-serum medium.

-

Assay Setup:

-

Pre-coat the underside of Transwell inserts (8 µm pore size) with a suitable attachment factor (e.g., gelatin or fibronectin).

-

Add a chemoattractant (e.g., VEGF, 20-50 ng/mL) to the lower chamber.

-

Resuspend the starved endothelial cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

-

This compound Treatment: Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to both the upper and lower chambers to ensure a stable concentration gradient is not solely dependent on the inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4 to 24 hours, depending on the cell type and chemoattractant used.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with a suitable stain (e.g., DAPI or Crystal Violet).

-

Count the number of migrated cells in several random fields of view under a microscope. Data is typically expressed as the percentage of migrated cells relative to the control.

-

Tube Formation Assay (Matrigel Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Methodology:

-

Plate Coating: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette a thin layer of BME into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest and resuspend endothelial cells in a low-serum medium.

-

This compound Treatment: Pre-incubate the endothelial cells with various concentrations of this compound or vehicle control for 30 minutes before seeding.

-

Seeding: Seed the pre-treated endothelial cells onto the polymerized BME.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Visualization and Quantification:

-

Observe the formation of capillary-like structures using a phase-contrast microscope.

-

Capture images from several random fields for each condition.

-

Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. Data is typically expressed as a percentage of the control.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in angiogenic signaling pathways.

Methodology:

-

Cell Treatment: Culture endothelial cells and treat with this compound at various concentrations and for different time points. Include positive and negative controls (e.g., with and without a pro-angiogenic stimulus like VEGF).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, CYP2C9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a critical tool for elucidating the role of the CYP epoxygenase pathway in endothelial cell biology and angiogenesis. By inhibiting the production of pro-angiogenic EETs, this compound effectively curtails endothelial cell migration and the formation of new vascular networks in vitro. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and execute experiments aimed at further understanding the intricate mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies. Further quantitative studies are warranted to fully characterize the dose-dependent effects of this compound on various aspects of endothelial function.

Unraveling the Role of MS-PPOH in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation contributes to a multitude of chronic diseases. The arachidonic acid cascade is a central nexus in inflammatory signaling, producing a host of bioactive lipid mediators. While much attention has been focused on prostaglandins and leukotrienes, the cytochrome P450 (CYP450) epoxygenase pathway, which generates epoxyeicosatrienoic acids (EETs), represents a significant but less-explored axis of inflammatory control. This technical guide delves into the role of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of CYP450 epoxygenase, in modulating these pathways. By inhibiting the synthesis of EETs, this compound provides a powerful tool to investigate the downstream effects of this signaling axis. This document outlines the mechanism of action of this compound, its place in the broader context of inflammatory signaling, and provides detailed experimental protocols to assess its impact on inflammatory responses.

Introduction to this compound and the CYP450 Epoxygenase Pathway

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, or this compound, is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes.[1][2] Unlike soluble epoxide hydrolase (sEH) inhibitors that increase the bioavailability of EETs, this compound blocks their formation from arachidonic acid.[1][2] This makes it a critical chemical probe for elucidating the physiological functions of EETs.

The metabolism of arachidonic acid by CYP450 epoxygenases is a key signaling pathway that produces EETs, which are known to possess generally anti-inflammatory, vasodilatory, and organ-protective properties.[3] By hydrolyzing EETs into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), the enzyme soluble epoxide hydrolase (sEH) terminates their signaling.[3][4] Therefore, inhibition of EET synthesis by this compound is hypothesized to attenuate these protective effects, potentially leading to a pro-inflammatory outcome in certain contexts.

Mechanism of Action of this compound

This compound selectively inhibits the formation of arachidonate epoxides by CYP4A2 and CYP4A3 enzymes.[1][5] It has been shown to be a potent and selective inhibitor of microsomal epoxidation.[6] The inhibition of microsomal activity by the related compound PPOH is time- and NADPH-dependent, which is characteristic of a mechanism-based irreversible inhibitor.[6]

Quantitative Data on this compound and Related Inhibitors

The following table summarizes the key quantitative metrics for this compound and its related compound, PPOH. This data is essential for determining appropriate experimental concentrations.

| Compound | Target Enzyme(s) | Substrate | Product Inhibited | IC50 Value | Reference(s) |

| This compound | CYP4A2, CYP4A3 | Arachidonic Acid | 11,12-Epoxides | 13 µM | [1][2] |

| PPOH | CYP4A2, CYP4A3 | Arachidonic Acid | 11,12-Epoxides | 9 µM | [5][6] |

The Arachidonic Acid Cascade and Inflammation

The diagram below illustrates the central pathways of arachidonic acid metabolism. This compound acts on the CYP450 epoxygenase branch, preventing the conversion of arachidonic acid to EETs.

Experimental Protocols for Investigating this compound

To elucidate the impact of this compound on inflammatory pathways, a robust in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is proposed.

Objective

To determine the effect of inhibiting EET synthesis with this compound on the production of pro-inflammatory mediators in LPS-activated RAW 264.7 macrophages.

Materials

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (Cayman Chemical or equivalent)

-

DMSO (vehicle control)

-

Reagents for ELISA (TNF-α, IL-6, IL-1β)

-

Reagents for qPCR (primers for Tnf, Il6, Il1b, Nos2)

-

Reagents for Western Blot (antibodies for NF-κB p65, phospho-p65, IκBα, β-actin)

Experimental Workflow

The following diagram outlines the proposed experimental procedure.

Detailed Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Seed cells in appropriate plates (e.g., 24-well plates for ELISA/qPCR, 6-well plates for Western Blot) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh, serum-free DMEM. Add this compound at final concentrations of 1, 10, and 25 µM. A vehicle control group using an equivalent volume of DMSO should be included. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.

-

Incubation: Incubate the cells for the desired time points. A 6-hour incubation is typically suitable for measuring mRNA expression via qPCR, while a 24-hour incubation is appropriate for measuring cytokine protein secretion by ELISA. For NF-κB activation, a shorter time point (e.g., 30-60 minutes) is recommended for Western Blot analysis.

-

Harvesting:

-

Supernatant: Collect the cell culture supernatant and store it at -80°C for subsequent ELISA analysis.

-

Cell Lysates: Wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot, or a specific lysis buffer for RNA extraction kits).

-

-

Analysis:

-

ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

-

qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target genes. Normalize expression to a housekeeping gene like Actb (β-actin).

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated NF-κB p65 and IκBα to assess pathway activation.

-

Anticipated Results and Interpretation

Given that EETs are generally anti-inflammatory, inhibiting their synthesis with this compound is expected to potentiate the pro-inflammatory response to LPS.

-

Hypothesized Outcome: Cells treated with this compound prior to LPS stimulation will exhibit a dose-dependent increase in the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to cells treated with LPS alone.

-

Mechanistic Insight: This effect would likely be mediated through an enhanced activation of pro-inflammatory transcription factors, such as NF-κB. The diagram below illustrates the hypothesized signaling pathway.

References

Methodological & Application

Application Notes and Protocols for MS-PPOH in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, key enzymes in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1][2] EETs are signaling molecules involved in the regulation of vascular tone, inflammation, and angiogenesis.[2][3][4][5] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway in various in vitro models. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in common in vitro studies.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₄S | [1] |

| Molecular Weight | 323.4 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | ||

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 25 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [1] |

| Stability | ≥ 4 years at -20°C |

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (10 mM in DMSO):

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.234 mg of this compound.

-

Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.234 mg of this compound.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

2. Working Solution Preparation:

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

-

-

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

-

Important: The final concentration of DMSO in the cell culture or assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium or buffer with the same final concentration of DMSO) is included in all experiments.

-

Experimental Protocols

Protocol 1: In Vitro CYP450 Epoxygenase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on CYP450 epoxygenase activity in rat renal cortical homogenates.

Experimental Workflow:

Materials:

-

Rat renal cortical homogenates

-

[¹⁴C]-Arachidonic acid

-

NADPH

-

This compound

-

Vehicle (e.g., DMSO)

-

Buffer solution (e.g., potassium phosphate buffer)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare renal cortical homogenates from rats.

-

In separate tubes, pre-incubate the homogenates with either this compound at various concentrations or the vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]-arachidonic acid and NADPH to the tubes.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding an appropriate quenching solution (e.g., an acidic solution).

-

Extract the arachidonic acid metabolites from the aqueous phase using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Separate and quantify the formation of [¹⁴C]-labeled EETs and their diol metabolites (DHETs) using a reverse-phase HPLC system equipped with a radioactivity detector.

-

Calculate the percentage of inhibition of EET and DHET formation by this compound compared to the vehicle control.

Quantitative Data Example:

| Treatment | EET and DHET Production (pmol/mg/min) | % Inhibition | Reference |

| Vehicle | 80 ± 6 | - | [6] |

| This compound | 59.4 ± 4 | 28% | [6] |

Protocol 2: Cell Viability Assay in Endothelial Cells

This protocol outlines a method to assess the effect of this compound on the viability of human endothelial cells using a standard MTT assay.

Experimental Workflow:

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

Complete cell culture medium

-

This compound

-

Vehicle (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed human endothelial cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Expected Outcome:

This compound, as a specific enzyme inhibitor, is not expected to be cytotoxic at concentrations typically used to inhibit CYP epoxygenase activity (e.g., up to 20 µM). However, it is crucial to perform a cell viability assay to confirm this for the specific cell type and experimental conditions being used.

Signaling Pathway

This compound exerts its effects by inhibiting the conversion of arachidonic acid to EETs. EETs are known to activate several downstream signaling pathways that contribute to their physiological effects.

Conclusion

This compound is a critical tool for elucidating the roles of the CYP epoxygenase pathway and EETs in cellular and physiological processes. The protocols provided here offer a starting point for researchers to design and execute in vitro experiments. It is recommended to optimize concentrations and incubation times for each specific cell type and experimental setup. Careful attention to solubility, vehicle controls, and potential off-target effects will ensure the generation of high-quality, interpretable data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for MS-PPOH Administration in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-PPOH, or N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity. Specifically, it targets the activity of CYP2C and CYP2J isoforms, which are responsible for metabolizing arachidonic acid into signaling molecules known as epoxyeicosatrienoic acids (EETs). By inhibiting the formation of EETs, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway in various in vivo models. These application notes provide detailed protocols for the administration of this compound in rodent models, based on established research, to assist in the design and execution of preclinical studies.

Mechanism of Action

This compound selectively inhibits the epoxygenation of arachidonic acid by CYP2C and CYP2J enzymes. This action reduces the production of EETs, which are known to be potent vasodilators and possess anti-inflammatory properties. The inhibition of EET formation by this compound can therefore lead to increased vasoconstriction and potentially pro-inflammatory effects, making it a useful compound for studying disease states such as hypertension and renal dysfunction. In vivo studies have demonstrated that administration of this compound can lead to a decrease in the expression of specific CYP isoforms, including CYP2C11, CYP2C23, and CYP2J2 in the renal cortex of rats.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies utilizing this compound in various rat models. It is important to note that optimal dosage and administration route may vary depending on the animal model and experimental endpoint.

| Animal Model | Dosing Regimen | Administration Route | Observed Effects | Reference |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 20 mg/kg/day | Intravenous | Increased blood pressure, increased renal vascular resistance, decreased renal blood flow, decreased glomerular filtration rate, decreased urinary sodium excretion. | [1] |

| Pregnant Sprague-Dawley Rats | 20 mg/kg/day | Intravenous | Increased blood pressure, renal vascular resistance, and sodium balance. | [1] (citing Huang et al., 2006) |

| Dahl Salt-Resistant Rats on High Salt Intake | 20 mg/kg/day | Intravenous | Increased blood pressure. | [1] (citing Liclican et al., 2009) |

| Sprague-Dawley Rats (Ischemia/Reperfusion Model) | 3 mg/kg | Intravenous (bolus) | No significant reduction in infarct size compared to vehicle. | [2] |

Experimental Protocols

Protocol 1: Chronic Intravenous Administration in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

This protocol is based on studies investigating the effects of chronic CYP epoxygenase inhibition on blood pressure and renal function.[1]

1. Animal Model:

-

Species: Rat

-

Strain: Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)[3][4][5][6][7]

-

Age and Weight: Adult, specific age and weight should be consistent across experimental groups.

2. Materials:

-

This compound

-

Vehicle for Intravenous Administration: While the specific vehicle was not detailed in the primary reference, a common approach for poorly soluble compounds is to use a mixture of solvents. A potential vehicle could be a combination of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[8] It is highly recommended to perform pilot tolerability studies with the chosen vehicle.

-

Sterile saline or phosphate-buffered saline (PBS)

-

Osmotic pumps or infusion catheters for continuous administration.

3. This compound Solution Preparation:

-

Based on solubility data, this compound can be dissolved in organic solvents like DMSO or Ethanol.[2]

-

For a 20 mg/kg/day dose, calculate the required concentration based on the infusion rate of the osmotic pump or the volume of daily injections.

-

Example Calculation for Osmotic Pump:

-

Animal weight: 300 g (0.3 kg)

-

Dose: 20 mg/kg/day = 6 mg/day for a 300g rat

-